Benzene, 1-(chloromethyl)-4-heptyl-

Description

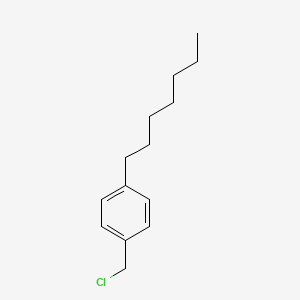

Benzene, 1-(chloromethyl)-4-heptyl- (IUPAC name: 1-(chloromethyl)-4-heptylbenzene) is a substituted aromatic compound featuring a chloromethyl (-CH₂Cl) group and a heptyl (-C₇H₁₅) chain at the para positions of the benzene ring. The chloromethyl group is highly reactive, enabling further chemical modifications, while the heptyl chain introduces significant hydrophobicity, likely influencing solubility and phase behavior.

Properties

CAS No. |

58999-68-1 |

|---|---|

Molecular Formula |

C14H21Cl |

Molecular Weight |

224.77 g/mol |

IUPAC Name |

1-(chloromethyl)-4-heptylbenzene |

InChI |

InChI=1S/C14H21Cl/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7,12H2,1H3 |

InChI Key |

GEIBZRUCCZLMSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-4-heptyl- typically involves the chloromethylation of heptylbenzene. This can be achieved through the reaction of heptylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(chloromethyl)-4-heptyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-(chloromethyl)-4-heptyl- can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of benzyl alcohols, benzylamines, or benzylthiols.

Oxidation: Formation of benzyl alcohols or benzoic acids.

Reduction: Formation of methyl derivatives of the original compound.

Scientific Research Applications

Chemistry: Benzene, 1-(chloromethyl)-4-heptyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The chloromethyl group can be used to introduce functional groups that interact with biological targets.

Industry: In the industrial sector, Benzene, 1-(chloromethyl)-4-heptyl- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-4-heptyl- involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The heptyl group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Chain Length : The heptyl-substituted derivative has a significantly higher molecular weight (224.77 g/mol) compared to methyl (140.61 g/mol) or ethyl (154.64 g/mol) analogs due to the elongated alkyl chain .

Boiling Point Trends : Longer alkyl chains generally increase boiling points due to enhanced van der Waals interactions. For example, 1-chloro-4-ethylbenzene has a boiling range of 382.13–457.57 K , while the heptyl analog is expected to exhibit even higher values.

Reactivity : The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution, as seen in the synthesis of 1,5-enynes using 1-(chloromethyl)-4-methoxybenzene . The heptyl chain may sterically hinder such reactions compared to smaller substituents.

Physicochemical Properties

- Solubility: The heptyl chain’s hydrophobicity likely reduces water solubility compared to methyl or ethyl analogs.

- Thermodynamic Data : Enthalpy of vaporization (ΔHvap) for 1-chloro-4-ethylbenzene is reported at 45.5 kJ/mol , suggesting that longer alkyl chains may increase ΔHvap due to stronger intermolecular forces.

Q & A

Q. What are the optimal synthetic routes for 1-(chloromethyl)-4-heptylbenzene, and how can purity be validated?

- Methodological Answer : Friedel-Crafts alkylation is a viable method for introducing the heptyl group to chloromethylbenzene derivatives. For example, using heptyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Post-synthesis, purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted alkyl halides or byproducts. Validate purity using ¹H/¹³C NMR (to confirm substitution patterns and alkyl chain integration) and GC-MS (to verify molecular ion peaks and detect impurities). For analogous procedures, see synthesis of 1-(chloromethyl)-4-isopropylbenzene and 4-(chloromethyl)styrene .

Q. How does the heptyl substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : The long alkyl chain may enhance hydrophobicity, reducing hydrolysis rates compared to shorter-chain analogs. Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–10) at 40°C for 72 hours. Monitor degradation via HPLC-UV with a C18 column (mobile phase: acetonitrile/water). Compare retention times and peak areas against fresh samples. Note that chloromethyl groups are prone to nucleophilic substitution in basic conditions (e.g., NaOH), forming alcohols or ethers; avoid aqueous bases during storage .

Q. What spectroscopic techniques are most effective for characterizing 1-(chloromethyl)-4-heptylbenzene?

- Methodological Answer :

- NMR : ¹H NMR will show distinct signals for the benzylic chlorine (δ ~4.5 ppm, singlet) and heptyl chain protons (δ 0.8–1.5 ppm). ¹³C NMR confirms the quaternary carbon adjacent to chlorine (δ ~45 ppm).

- IR Spectroscopy : Look for C-Cl stretching at 550–750 cm⁻¹ and alkyl C-H stretches at 2800–3000 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to confirm the molecular formula (C₁₄H₂₁Cl).

Reference protocols for related chloromethylbenzene derivatives .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions at the chloromethyl site?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). To study kinetics, conduct reactions in DMF or THF at controlled temperatures (25–60°C) and monitor progress via in situ FT-IR or NMR . For example, track the disappearance of the C-Cl IR peak. Compare reaction rates with shorter-chain analogs (e.g., 1-(chloromethyl)-4-isopropylbenzene) to assess steric effects. Computational modeling (e.g., DFT calculations using Gaussian) can predict transition states and activation energies .

Q. How does the heptyl chain affect electronic properties and intermolecular interactions?

- Methodological Answer : Use cyclic voltammetry to measure redox potentials, revealing electron-donating/withdrawing effects of the alkyl chain. Compare with methyl or isopropyl analogs. For intermolecular interactions, perform X-ray crystallography (if crystals are obtainable) or molecular dynamics simulations to analyze packing efficiency and van der Waals interactions. Thermochemical data from NIST WebBook (e.g., enthalpy of formation) can supplement experimental results .

Q. What are the environmental degradation products of this compound under UV exposure?

- Methodological Answer : Conduct photolysis experiments using a UV lamp (λ = 254 nm) in a quartz reactor. Analyze degradation products via LC-QTOF-MS with positive/negative ionization modes. Key pathways may include:

- Dechlorination to form 4-heptylbenzyl alcohol.

- Radical-mediated alkyl chain cleavage.

Compare degradation rates to EPA guidelines for aromatic chlorides .

Q. How can computational models predict toxicity or biodegradability?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate acute toxicity (e.g., LC50 for aquatic organisms). Software like ECOSAR or TEST (EPA) can predict biodegradability based on functional groups. Validate predictions with microbial assay data (e.g., OECD 301B for ready biodegradability). For structural analogs, see toxicological profiles of nitrobenzene derivatives .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer : Scaling issues often arise from inefficient mixing or heat dissipation. Use DoE (Design of Experiments) to optimize parameters (e.g., catalyst loading, solvent volume). Monitor exothermic reactions with ReactIR or thermal imaging. For example, if yields drop >50% at 10x scale, switch to a flow reactor for better temperature control. Compare with small-scale kinetics to identify bottlenecks .

Q. Why might NMR spectra show unexpected splitting patterns for the heptyl chain?

- Methodological Answer : Conformational flexibility in the heptyl group can cause dynamic effects. Acquire NMR spectra at low temperatures (−40°C) to "freeze" rotamers and simplify splitting. Alternatively, use COSY or NOESY to assign coupling interactions. If unresolved, consider deuteration of the alkyl chain for clearer signals .

Safety & Handling

Q. What precautions are critical for handling 1-(chloromethyl)-4-heptylbenzene?

- Methodological Answer :

Store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis. Avoid contact with amines, bases, or oxidizing agents (e.g., KMnO₄), which can trigger violent decomposition. Use glove boxes for air-sensitive reactions and FTIR to monitor storage stability monthly. For emergency protocols, refer to EPA guidelines on chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.